molecular formula C5H4ClIN2 B1586668 2-Chloro-5-iodopyridin-3-amine CAS No. 426463-09-4

2-Chloro-5-iodopyridin-3-amine

Cat. No.: B1586668
CAS No.: 426463-09-4
M. Wt: 254.45 g/mol
InChI Key: CIKQIWYGYUILOL-UHFFFAOYSA-N
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Description

2-Chloro-5-iodopyridin-3-amine is an aromatic heterocyclic compound with the molecular formula C5H4ClIN2. It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the second and fifth positions, respectively, and an amine group at the third position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodopyridin-3-amine typically involves halogenation reactions. One common method is the iodination of 2-chloro-3-aminopyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes starting from commercially available pyridine derivatives. The process includes chlorination, followed by iodination and amination steps, often optimized for high yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-iodopyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-iodopyridin-3-amine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. The halogen substituents improve binding affinity to enzymes and receptors, making it a candidate for drug development.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and H-460 (lung cancer). The IC50_{50} values indicated its potential as an anticancer agent, suggesting further exploration for therapeutic applications.

Organic Synthesis

The compound serves as a key intermediate in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions to form various derivatives.

Synthesis Example:
A notable synthesis involves the coupling of 2-pyridylzinc chloride with this compound, yielding products with high purity and yield (60–70%) for selective phosphodiesterase type 5 inhibitors .

Biological Studies

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, making it valuable in studying disease mechanisms.

Case Study: Enzyme Inhibition
An investigation into myeloperoxidase (MPO) inhibition revealed that this compound acts as a selective inhibitor, which could be beneficial for treating inflammatory diseases linked to MPO activity .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryPotential anticancer agentSignificant cytotoxicity against MCF-7 and H-460 cells
Organic SynthesisIntermediate for complex organic moleculesHigh yield synthesis of PDE-V inhibitors
Biological StudiesInhibits enzymes like MPOSelective inhibition linked to inflammatory diseases

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodopyridin-3-amine in chemical reactions is primarily due to its ability to act as both a nucleophile and an electrophile. The amine group, being a lone pair donor, engages in nucleophilic substitution reactions, while the halogen atoms facilitate electrophilic interactions. This dual reactivity allows the compound to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    2-Iodopyridine: Similar in structure but lacks the chlorine atom.

    3-Iodopyridine: Iodine is positioned at the third carbon instead of the fifth.

    4-Iodopyridine: Iodine is positioned at the fourth carbon.

Uniqueness: 2-Chloro-5-iodopyridin-3-amine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity. This combination of substituents makes it particularly useful in cross-coupling reactions and the synthesis of complex molecules .

Biological Activity

2-Chloro-5-iodopyridin-3-amine (C₅H₄ClIN₂) is a halogenated pyridine derivative that has garnered attention in pharmaceutical and chemical research due to its diverse biological activities and potential applications. This compound's unique structural features, including the presence of both chlorine and iodine atoms, enhance its reactivity and interaction with various biological targets, making it a valuable candidate in drug development.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and an iodine atom at the 5-position, along with an amine group at the 3-position. This configuration imparts distinct electronic properties, influencing its solubility, reactivity, and biological interactions.

PropertyValue
Molecular FormulaC₅H₄ClIN₂
Molecular Weight232.45 g/mol
Melting PointNot specified
SolubilityPolar solvents

The biological activity of this compound primarily stems from its ability to act as both a nucleophile and electrophile. The amine group can participate in nucleophilic substitution reactions, while the halogen atoms facilitate electrophilic reactions. These interactions are crucial for forming carbon-nitrogen bonds, which are essential in synthesizing various heterocyclic compounds used in pharmaceuticals.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has shown potential as an inhibitor of specific protein kinases involved in cancer signaling pathways. This suggests its utility in developing targeted cancer therapies.
  • Antimicrobial Activity : Preliminary studies indicate that related pyridine derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound's ability to interact with enzymes may lead to the development of inhibitors for various biological targets relevant to disease treatment.

Case Study 1: Protein Kinase Inhibition

A study investigated the efficacy of this compound as a protein kinase inhibitor. The results demonstrated that the compound could effectively inhibit kinase activity in vitro, leading to reduced cell proliferation in cancer cell lines. Further exploration into its structure-activity relationship (SAR) revealed that modifications to the halogen substituents could enhance potency.

Case Study 2: Antimicrobial Testing

In another study, derivatives of this compound were tested against various bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that the presence of halogen atoms contributed to increased lipophilicity and bioavailability.

Applications

The diverse applications of this compound include:

  • Pharmaceutical Development : As an intermediate in synthesizing kinase inhibitors and other therapeutic agents.
  • Agrochemicals : Utilized in creating herbicides and pesticides with targeted action against specific pests.
  • Material Science : Employed in synthesizing advanced materials with enhanced properties.

Properties

IUPAC Name

2-chloro-5-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKQIWYGYUILOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363841
Record name 3-Amino-2-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426463-09-4
Record name 2-Chloro-5-iodo-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426463-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 426463-09-4
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Synthesis routes and methods

Procedure details

5-iodo-3-nitro-2-chloropyridine (230 mg, 0.809 mmol), ethanol (1 mL), water (6 drops), and concentrated HCl (0.020 mL) were stirred at room temperature for 10 min. Iron (500 mg, 8.95 mmol) was then added in small portions and the reaction round bottom flask was placed into a 100° C. oil bath for 20 min. The iron was removed by filtration, washed with ethanol, then the combined ethanol layers were concentrated under reduced pressure. The crude residue was purified by flash chromatography using 9:1 hexane:ethyl acetate to give 5-iodo-3-amino-2-chloropyridine (190 mg, 92%) as a colorless solid.
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
0.02 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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